molecular formula C7H3BrClFO B1410776 2-Bromo-5-chloro-3-fluorobenzaldehyde CAS No. 1807028-15-4

2-Bromo-5-chloro-3-fluorobenzaldehyde

Cat. No. B1410776
CAS RN: 1807028-15-4
M. Wt: 237.45 g/mol
InChI Key: APPKWBURKZJGRI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluorobenzaldehyde is a chemical compound used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . This compound may also be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position .


Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .


Chemical Reactions Analysis

Infrared (IR) spectroscopy serves as an effective tool for characterizing compound and solvent interactions. Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.01 , a melting point of 51-56 °C , and solubility in methanol . It is a white to light yellow solid .

Scientific Research Applications

Synthesis and Characterization in Chemistry

2-Bromo-5-chloro-3-fluorobenzaldehyde has been used in various chemical synthesis and characterization processes. For instance, it is involved in the synthesis of fluorinated chromones and chlorochromones, where its derivatives demonstrate antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014). Additionally, it is utilized in the highly stereoselective synthesis of 2-aminobenzylidene derivatives via a convergent 3-component approach, showcasing its versatility in organic synthesis (Xu et al., 2014).

Spectroscopy and Molecular Studies

The compound is also significant in spectroscopy and molecular studies. For example, the structure of 4-chloro-3-fluorobenzaldehyde, a closely related compound, has been characterized using various spectroscopic techniques, providing insights into the conformational isomerism and molecular orbitals of these types of compounds (Parlak et al., 2014).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential in drug synthesis. For example, its use in the synthesis of a radiolabeled benzodiazepine demonstrates its role in creating compounds for medical imaging (Johnströma, Stone-Elander, & Duelfer, 1994).

Advanced Analytical Techniques

Furthermore, 4-bromo-3-fluorobenzaldehyde has been used in the development of advanced analytical techniques for identifying impurities in drug substances, highlighting its role in ensuring pharmaceutical quality (Shen et al., 2016).

Safety and Hazards

2-Bromo-5-chloro-3-fluorobenzaldehyde is harmful if swallowed, causes skin irritation, may cause respiratory irritation, is harmful in contact with skin, and causes serious eye irritation .

Mechanism of Action

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, are commonly employed in pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .

Mode of Action

It’s known that the chemical reactivity of halogenated benzaldehydes is concentrated around the halogen atoms and the aldehyde group in their structure . The bromine atom on the benzene ring can undergo a Suzuki coupling reaction under the catalysis of palladium with organoboronic acids .

Biochemical Pathways

It’s known that 2-bromo-5-fluorobenzaldehyde, a similar compound, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Pharmacokinetics

It’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place .

Result of Action

It’s known that halogenated benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluorobenzaldehyde. For instance, it’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place . The compound is also soluble in methanol , which could influence its action and efficacy.

properties

IUPAC Name

2-bromo-5-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKWBURKZJGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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